1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
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Overview
Description
1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Phenylsulfanyl Group: This step involves the reaction of the thiadiazole intermediate with a phenylsulfanyl halide in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the pyrrolidine intermediate with the thiadiazole intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide can undergo various types of chemical reactions:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of thiadiazole and pyrrolidine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The thiadiazole ring may play a crucial role in binding to these targets, while the pyrrolidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may have similar biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring may exhibit similar stability and bioavailability.
Phenylsulfanyl Compounds: These compounds share the phenylsulfanyl group and may undergo similar chemical reactions.
Uniqueness
1-(2,5-dimethoxyphenyl)-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the thiadiazole and pyrrolidine rings, along with the phenylsulfanyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H22N4O4S2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5-oxo-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-29-15-8-9-18(30-2)17(11-15)26-12-14(10-20(26)27)21(28)23-22-25-24-19(32-22)13-31-16-6-4-3-5-7-16/h3-9,11,14H,10,12-13H2,1-2H3,(H,23,25,28) |
InChI Key |
DDEKKUMBOQZLQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
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